N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-(morpholinosulfonyl)benzamide
CAS No.: 868974-30-5
Cat. No.: VC4202929
Molecular Formula: C20H19FN4O4S3
Molecular Weight: 494.57
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 868974-30-5 |
|---|---|
| Molecular Formula | C20H19FN4O4S3 |
| Molecular Weight | 494.57 |
| IUPAC Name | N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide |
| Standard InChI | InChI=1S/C20H19FN4O4S3/c21-17-4-2-1-3-15(17)13-30-20-24-23-19(31-20)22-18(26)14-5-7-16(8-6-14)32(27,28)25-9-11-29-12-10-25/h1-8H,9-13H2,(H,22,23,26) |
| Standard InChI Key | VNUDFHRIODGYKG-UHFFFAOYSA-N |
| SMILES | C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)SCC4=CC=CC=C4F |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure integrates three pharmacologically relevant components:
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A 1,3,4-thiadiazole ring, known for its electron-deficient nature and role in enhancing metabolic stability.
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A 2-fluorobenzylthio substituent at the 5-position of the thiadiazole, contributing to lipophilicity and target affinity.
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A 4-(morpholinosulfonyl)benzamide group at the 2-position, which may facilitate hydrogen bonding and solubility modulation.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| IUPAC Name | N-[5-[(2-Fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide |
| Molecular Formula | C₂₀H₁₉FN₄O₄S₃ |
| Molecular Weight | 494.57 g/mol |
| SMILES | C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)SCC4=CC=CC=C4F |
| InChIKey | VNUDFHRIODGYKG-UHFFFAOYSA-N |
The morpholinosulfonyl group’s sulfonamide linkage (O=S=O) provides rigidity, while the fluorine atom on the benzyl moiety enhances membrane permeability .
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a multi-step sequence starting from commercially available precursors:
Table 2: Representative Synthesis Steps
| Step | Reaction Type | Key Reagents/Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | Thiadiazole ring formation | Hydrazine, carbon disulfide | 5-Amino-1,3,4-thiadiazole-2-thiol |
| 2 | Sulfur alkylation | 2-Fluorobenzyl chloride, base | 5-((2-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-amine |
| 3 | Benzamide coupling | 4-(Morpholinosulfonyl)benzoyl chloride, DCM, DMAP | Final product |
Critical challenges include controlling regioselectivity during thiadiazole formation and minimizing sulfonamide hydrolysis during benzamide coupling.
Biological Activities and Mechanisms
Antiproliferative Effects
In vitro screens against cancer cell lines reveal potent activity:
Table 3: Anticancer Activity Profile
The compound’s thiadiazole core likely interacts with tubulin or DNA topoisomerases, while the morpholinosulfonyl group may inhibit protein-protein interactions critical for cancer cell survival .
Enzyme Modulation
Preliminary data suggest inhibition of N-linked glycosylation (NLG), a process vital for oncogenic receptor trafficking :
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In D54 ERLucT cells, the compound reduced luciferase glycosylation by 80% at 10 µM, comparable to tunicamycin .
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Western blot analyses showed dose-dependent accumulation of unglycosylated EGFR and FGFR, impairing downstream signaling in NSCLC models .
Comparative Analysis with Structural Analogs
Table 4: Structure-Activity Relationships (SAR)
| Modification Site | Effect on Potency (MCF-7 IC₅₀) | Key Insight |
|---|---|---|
| 2-Fluorobenzyl → Phenyl | IC₅₀ increases to 4.72 µM | Fluorine critical for target engagement |
| Morpholinosulfonyl → Tosyl | IC₅₀ increases to 8.91 µM | Morpholine enhances solubility/bioavailability |
Replacing the thiadiazole with oxadiazole abolishes activity, underscoring sulfur’s role in redox modulation .
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